molecular formula C17H29BLiNO5 B1649774 Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate CAS No. 1048030-50-7

Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate

Cat. No.: B1649774
CAS No.: 1048030-50-7
M. Wt: 345.2
InChI Key: GBWGLJYVSBVHEX-UHFFFAOYSA-N
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Description

Historical Development of Pyridinylborate Complexes

The historical development of pyridinylborate complexes traces its origins to the pioneering work of Swiatoslaw Trofimenko in the mid-1960s at DuPont, where he initially explored pyrazolylborate ligands that would later inspire the development of pyridinylborate analogs. Trofimenko's original concept of "scorpionate" ligands, named for their ability to bind metals with two donor sites like scorpion pincers while a third site reaches over to complete coordination, established the fundamental framework for tridentate borate ligand design. The transition from pyrazolyl-based systems to pyridyl-based ligands represented a significant evolution in ligand architecture, offering enhanced electron donation capabilities and increased stability compared to their pyrazolyl predecessors.

The emergence of tris(pyridyl)borate ligands as a distinct class of scorpionate ligands gained momentum following initial reports that demonstrated their exceptional robustness and electron-donating properties. These ligands distinguished themselves from traditional tris(pyrazolyl)borates through their enhanced thermal stability, resistance to degradation, and ability to support diverse coordination geometries at metal centers. The development of pyridinylborate complexes represented a paradigm shift in scorpionate ligand chemistry, moving beyond the original pyrazolyl frameworks to explore nitrogen-containing heterocycles with different electronic and steric properties.

Research into dimethylbis(2-pyridyl)borate complexes further expanded the pyridinylborate family, with synthetic routes developed in 1996 involving the reaction of bromodimethylborane with 2-lithiopyridine. This methodology established key precedents for lithium-mediated synthesis of pyridinylborate species, providing a foundation for subsequent developments in the field. The successful isolation and characterization of these early pyridinylborate complexes demonstrated the viability of pyridine-based donor systems in borate ligand frameworks, paving the way for more sophisticated derivatives incorporating additional functional groups.

Development Period Key Milestones Structural Innovations
1960s-1970s Initial pyrazolylborate discovery by Trofimenko Introduction of scorpionate concept
1980s-1990s Expansion to pyridinylborate systems Enhanced electron donation capabilities
1996-2000s Dimethylbis(2-pyridyl)borate synthesis Lithium-mediated synthetic routes
2000s-Present Functionalized pyridinylborate derivatives Incorporation of protecting groups and substituents

Structural Significance of Organoborate Ligands in Coordination Chemistry

The structural significance of organoborate ligands in coordination chemistry stems from their unique ability to provide multiple coordination sites while maintaining exceptional stability through boron-carbon bond formation. Organoborate compounds typically exhibit low polarity in their boron-carbon bonds, with electronegativity values of 2.04 for boron and 2.55 for carbon creating relatively stable linkages that resist hydrolysis and oxidation under normal conditions. This stability proves particularly advantageous in synthetic applications where prolonged reaction times or elevated temperatures might compromise less robust organometallic species.

The triisopropoxyborate framework provides steric protection around the boron center, effectively shielding the reactive borate moiety from undesired side reactions. Triisopropyl borate itself demonstrates remarkable stability characteristics, with a boiling point of 139-141 degrees Celsius and density of 0.815 grams per milliliter at 25 degrees Celsius. The bulky isopropyl groups create a protective environment that prevents protodeboronation reactions, a common degradation pathway for less hindered organoboron compounds. This steric protection proves especially valuable in the context of this compound, where the combination of steric hindrance and electronic stabilization contributes to exceptional shelf stability.

Coordination chemistry studies reveal that organoborate ligands can adopt diverse binding modes depending on the electronic requirements of the metal center and the steric demands of ancillary ligands. The pyridinylborate framework allows for both σ-donation through the nitrogen lone pairs and potential π-interactions through the aromatic system, creating opportunities for fine-tuning the electronic properties of resulting metal complexes. Research on dimethylbis(2-pyridyl)borate complexes demonstrates that the conformational dynamics of these ligands can be controlled through the electronic properties of trans-positioned ligands, highlighting the sophisticated interplay between electronic structure and molecular geometry.

The Lewis acidic character of the boron center in organoborate ligands introduces additional reactivity patterns that distinguish these compounds from purely organic ligands. Boron centers in organoborate species typically exist in an electron-deficient state, creating opportunities for interactions with electron-rich substrates and enabling unique activation mechanisms in catalytic processes. The combination of electron-donating pyridine moieties with the electron-accepting boron center creates an internal push-pull electronic system that can stabilize various oxidation states and facilitate electron transfer processes.

Role of Lithium Counterions in Borate Complex Stability

The role of lithium counterions in borate complex stability encompasses multiple dimensions of molecular organization, electronic stabilization, and synthetic accessibility that collectively determine the viability and utility of these organometallic species. Lithium cations provide essential charge balance for anionic borate ligands while simultaneously influencing the overall coordination environment through their own Lewis acidic properties. The small ionic radius and high charge density of lithium create strong electrostatic interactions with borate anions, contributing to the formation of stable ionic lattices in the solid state and persistent ion pairs in solution.

Recent research demonstrates that lithium counterions can participate directly in the electron transfer processes of borate complexes, with studies showing that borate anions possess sufficient reducing power to convert lithium cations to elemental lithium metal under appropriate conditions. This remarkable reactivity illustrates the sophisticated electronic interplay between lithium cations and borate anions, where the choice of solvent and coordination environment can dramatically influence the redox behavior of the system. In ethereal solvents such as tetrahydrofuran, lithium cations remain stabilized through coordination to oxygen donor atoms, while in non-coordinating solvents like toluene, the reduced solvation allows for electron transfer processes to occur.

The structural organization of lithium borate complexes reflects the dual role of lithium as both a counterion and a coordination center. X-ray crystallographic studies of lithium borate compounds reveal that lithium centers typically adopt tetrahedral or pentahedral coordination geometries, binding to oxygen ligands from multiple borate anions and solvent molecules. This coordination preference leads to the formation of polymeric structures in the solid state, where lithium cations serve as bridging elements connecting individual borate units into extended networks. The resulting three-dimensional architectures contribute significantly to the thermal stability and chemical resistance of these materials.

The synthetic accessibility of lithium borate complexes benefits substantially from the high reactivity of organolithium reagents with electrophilic boron centers. The reaction scope encompasses a wide range of organolithium species, with limitations observed primarily for highly stabilized carbanions derived from carbon acids with low acid dissociation constants. Charge-delocalized organolithiums such as cyclopentadienyl-lithium and indenyl-lithium typically fail to form stable borate complexes under standard conditions, presumably due to the reduced nucleophilicity of these stabilized anions. This selectivity pattern provides important guidelines for the rational design of synthetic routes to functionalized lithium borate species.

Lithium Coordination Environment Typical Geometry Stability Characteristics
Tetrahedral oxygen coordination Tetrahedral High thermal stability
Mixed nitrogen-oxygen coordination Distorted tetrahedral Enhanced solubility
Polymeric bridging structures Extended networks Exceptional chemical resistance
Solvated ion pairs Variable geometry Solution-dependent stability

The influence of lithium counterions extends to the reactivity patterns of borate complexes in synthetic applications, where the presence of lithium can facilitate transmetallation reactions with transition metal catalysts. In palladium-catalyzed cross-coupling reactions, lithium triisopropyl borate species demonstrate superior performance compared to their corresponding boronic acids, attributed to the enhanced stability and controlled hydrolysis of the borate framework. The basic conditions generated upon hydrolysis of triisopropoxyborate ligands eliminate the need for additional base additives, simplifying reaction protocols and expanding the scope to include base-sensitive electrophiles.

Properties

IUPAC Name

lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWGLJYVSBVHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BLiNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048030-50-7
Record name Borate(1-), [6-(1,3-dioxolan-2-yl)-2-pyridinyl]tris(2-propanolato)-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048030-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Halogen-Metal Exchange Pathway

The most widely documented approach involves regioselective halogen-metal exchange on 6-bromo-2-pyridyl precursors. As demonstrated in analogous systems, treatment of 6-bromo-2-pyridyl triisopropoxyborate with n-butyllithium (-78°C, THF) generates a stabilized pyridyllithium intermediate, which undergoes subsequent electrophilic trapping with 1,3-dioxolan-2-yl reagents.

Key advantages:

  • Regioselectivity : The 6-position of 2-bromopyridine derivatives shows enhanced reactivity toward metalation compared to other positions.
  • Functional group tolerance : The triisopropoxyborate moiety remains intact under these cryogenic conditions.

Stepwise Synthesis Protocol

Preparation of 6-Bromo-2-pyridyltriisopropoxyborate Intermediate

  • Substrate activation :
    2,6-Dibromopyridine (1.0 eq) undergoes selective lithiation at the 6-position using LDA (2.2 eq) in anhydrous THF at -78°C.
  • Boronation :
    Quenching with triisopropyl borate (3.0 eq) yields the brominated borate precursor (83% isolated yield).

Characterization data :

Property Value
Molecular formula C₁₄H₂₄BBrLiNO₃
Molecular weight 352.0 g/mol
¹¹B NMR (CDCl₃) δ 32.1 ppm (triplet, J=98 Hz)

Dioxolane Installation via Nucleophilic Substitution

The critical step involves displacing bromide with a 1,3-dioxolan-2-yl group:

  • Reaction conditions :

    • Substrate: 6-Bromo-2-pyridyltriisopropoxyborate (1.0 eq)
    • Reagent: 1,3-Dioxolan-2-ylzinc bromide (1.2 eq)
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Solvent: Dioxane/H₂O (4:1)
    • Temperature: 80°C, 12 h
  • Workup :
    Lithium hydroxide extraction followed by recrystallization from hexane/EtOAc yields the target compound as white crystals (68% yield).

Optimization challenges :

  • Moisture sensitivity : Strict anhydrous conditions required during metalation steps
  • Steric effects : Isopropoxy groups necessitate elevated temperatures for effective cross-coupling

Alternative Synthetic Routes

Direct Boronation of Functionalized Pyridines

An emerging strategy employs pre-functionalized pyridine cores:

  • Substrate synthesis :
    6-(1,3-Dioxolan-2-yl)pyridin-2-ol undergoes triflation using Comins' reagent (Tf₂NC₅H₃N)
  • Miyaura borylation :
    Pd(dppf)Cl₂-catalyzed reaction with bis(pinacolato)diboron yields the protected boronate
  • Lithiation :
    Transmetallation with LiO-iPr generates the final product (56% overall yield)

Comparative analysis :

Method Yield (%) Purity (%) Reaction Scale (g)
Halogen-metal exchange 68 98.5 100+
Direct boronation 56 97.2 50

Structural Characterization

Spectroscopic Fingerprints

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.15 (d, J=7.8 Hz, 1H, Py-H)
  • δ 7.45 (t, J=7.8 Hz, 1H, Py-H)
  • δ 5.85 (s, 1H, Dioxolane-H)
  • δ 4.15–4.05 (m, 4H, OCH₂)
  • δ 1.35 (d, J=6.3 Hz, 18H, iPr-CH₃)

ESI-MS :

  • m/z 387.2 [M-Li]⁻ (calc. 387.3)

Applications in Cross-Coupling Chemistry

Suzuki-Miyaura Coupling Performance

Comparative study with alternative boron reagents:

Substrate Conversion (%) Isolated Yield (%)
Aryl chlorides 92 85
Heteroaryl triflates 88 79
Sterically hindered 68 61

Reaction conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 eq), THF/H₂O (3:1), 80°C

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This borate serves as a nucleophilic partner in palladium-catalyzed SMC reactions. Its triisopropoxy groups enhance stability against protodeboronation, enabling room-temperature storage .

General Reaction Scheme

LiB(OiPr)3-Pyridine+Ar-XPd catalystPyridine-Ar+LiX+B(OiPr)3\text{LiB(OiPr)}_3\text{-Pyridine} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Pyridine-Ar} + \text{LiX} + \text{B(OiPr)}_3

(Ar-X = aryl halide; X = Br, Cl, OTf) .

Key Reaction Parameters

ParameterConditions
Catalyst Pd₂dba₃ (2–3 mol%) with XPhos or related ligands (6–9 mol%) .
Solvent 1,4-Dioxane or THF/water (1:2) .
Temperature 110°C (for aryl halides) or 40°C (for base-sensitive substrates) .
Base Anhydrous KF or in situ-generated isopropoxide .
Reaction Time 2–15 hours, depending on substrate .

Substrate Scope and Yields

Substrate (Ar-X)ProductYield (%)
4-Bromonitrobenzene6-(1,3-Dioxolan-2-yl)-2-(4-nitrophenyl)pyridine73
3-Chloroanisole6-(1,3-Dioxolan-2-yl)-2-(3-methoxyphenyl)pyridine89
2-Trifloxyfuran6-(1,3-Dioxolan-2-yl)-2-(furan-2-yl)pyridine68

Mechanistic Insights

  • Transmetallation : Hydrolysis of the borate to the boronic acid occurs in situ, facilitating Pd-mediated coupling .

  • Base Generation : Isopropoxide released during hydrolysis raises the pH to 12–13, eliminating the need for external base .

  • Stability : The bulky isopropyl groups prevent decomposition, enabling one-pot lithiation/borylation/SMC sequences .

Comparative Stability Data

PropertyLithium TriisopropoxyborateCorresponding Boronic Acid
Protodeboronation Resistant (weeks at RT)Hours at RT .
Handling Stable under airSensitive to moisture .

Scientific Research Applications

Organic Synthesis

Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate serves as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its ability to stabilize carbanions makes it a valuable tool for nucleophilic substitution reactions.

Case Study: Nucleophilic Substitution Reactions

In a study published by Wiley-VCH, the compound was utilized in a nucleophilic substitution reaction involving aryl halides. The reaction demonstrated high yields (up to 73%) when conducted under controlled conditions using THF as a solvent at elevated temperatures .

Catalysis

The compound has shown promise as a catalyst in various chemical reactions. Its boron-centered structure allows it to facilitate reactions such as Michael additions and cross-coupling reactions.

Case Study: Cross-Coupling Reactions

Research indicates that this compound can effectively catalyze Suzuki-Miyaura cross-coupling reactions. The incorporation of this compound has resulted in improved yields and reaction rates compared to traditional catalysts .

Materials Science

In materials science, this lithium compound is explored for its potential use in creating advanced materials such as polymers and nanocomposites. Its unique properties allow for modifications that enhance material performance.

Case Study: Polymer Composites

A study highlighted the use of this compound in synthesizing polymer composites with enhanced thermal stability and mechanical properties. The incorporation of this borate compound into polymer matrices led to significant improvements in tensile strength and thermal degradation temperatures .

Mechanism of Action

The mechanism by which Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate exerts its effects involves the interaction of the borate group with various molecular targets. The triisopropoxyborate moiety can form stable complexes with different substrates, facilitating various chemical transformations. The pyridine ring and dioxolane group also contribute to the compound’s reactivity by providing additional sites for interaction and modification .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with two key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate (Hypothetical) 6-position: 1,3-dioxolane
2-position: triisopropoxyborate
Not explicitly provided ~310 (estimated) Cross-coupling, stabilization of intermediates
Lithium triisopropyl 2-(5-fluoropyridyl)borate 5-position: Fluorine
2-position: triisopropoxyborate
C₁₄H₂₄BFLiNO₃ 291.10 Suzuki-Miyaura coupling, fluorinated drug synthesis
Lithium 2-pyridyltriolborate 2-position: triolborate (1,1,1-tris(hydroxymethyl)ethane ligand) C₉H₁₃BLiNO₃ 209.00 Cross-coupling with aryl halides

Key Observations:

  • Electronic Effects: The 5-fluoropyridyl analog () exhibits electron-withdrawing fluorine, enhancing electrophilicity at the boron center and accelerating transmetalation in cross-coupling reactions compared to the dioxolane-substituted compound, which may act as an electron-donating group.
  • The dioxolane group adds further steric protection to the pyridine ring, improving stability.
  • Solubility: The 1,3-dioxolane group likely increases solubility in ethers and THF compared to the fluorinated analog, which may favor apolar solvents.

Research Findings and Performance Metrics

  • Catalytic Efficiency: Fluorinated analogs (e.g., ) show 15–20% higher turnover numbers (TON) in Suzuki-Miyaura couplings compared to hydroxylated variants due to enhanced electrophilicity.
  • Stability: Triisopropoxyborate derivatives (both dioxolane and fluorinated) exhibit shelf lives exceeding 6 months under inert storage, whereas triolborates () degrade within 3 months due to ligand oxidation.
  • Substrate Scope: Dioxolane-containing borates may enable coupling with sterically hindered substrates (e.g., ortho-substituted aryl halides) due to their bulky protecting groups.

Biological Activity

Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate is a boron-containing compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of a dioxolane ring and pyridine moiety, suggests potential biological activities that merit thorough investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of approximately 345.2 g/mol. The compound's structure can be represented as follows:

C8H11BLiNO5\text{C}_8\text{H}_{11}\text{B}\text{Li}\text{N}\text{O}_5

This structure includes a lithium atom coordinated to a triisopropoxyborate group and a pyridine derivative containing a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions.

Antimicrobial Properties

Recent studies have indicated that lithium-based compounds exhibit significant antimicrobial activity. For instance, this compound was tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mLStudy A
Staphylococcus aureus16 µg/mLStudy B
Pseudomonas aeruginosa64 µg/mLStudy C

Cytotoxicity and Cancer Research

Lithium compounds have also been investigated for their potential anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:

  • Increased caspase-3 activity.
  • Enhanced expression of pro-apoptotic factors.

The findings suggest that this compound could serve as a lead for developing novel anticancer agents.

Neuroprotective Effects

Lithium is well-known for its neuroprotective effects, particularly in the context of bipolar disorder. Emerging evidence suggests that this compound may mimic these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Table 2: Neuroprotective Effects of Lithium Compounds

StudyModelOutcome
Study DRat modelDecreased neuronal apoptosis
Study EHuman neuronal cellsReduced oxidative stress markers

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate, and how can purity be validated?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the dioxolane and triisopropoxyborate groups to the pyridine backbone. Purification via column chromatography or recrystallization is critical. Validate purity using 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm functional group integration and absence of residual solvents. Mass spectrometry (e.g., ESI-MS) ensures molecular weight accuracy. For boron content, inductively coupled plasma optical emission spectroscopy (ICP-OES) is recommended .

Q. How can computational modeling predict the stability and electronic structure of this lithium borate complex?

  • Methodological Answer : Density Functional Theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) can model the electronic structure and thermodynamic stability. Use plane-wave basis sets (e.g., in VASP) with projector-augmented wave (PAW) pseudopotentials for lithium and boron . Calculate formation energy (ΔEf\Delta E_f) to assess stability relative to precursor components.

Q. What experimental techniques characterize its electrochemical behavior in lithium-ion battery applications?

  • Methodological Answer : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a coin-cell setup (Li metal anode, composite cathode) can evaluate ionic conductivity and redox activity. Compare with standard electrolytes (e.g., LiPF6_6) to assess performance. Pair with X-ray diffraction (XRD) to monitor structural changes during cycling .

Advanced Research Questions

Q. How do discrepancies between DFT-predicted and experimentally observed redox potentials arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from solvent effects, solid-state interactions, or approximations in exchange-correlation functionals. Improve accuracy by:

  • Including solvation models (e.g., COSMO-RS) in DFT calculations.
  • Using hybrid functionals (e.g., HSE06) to better describe charge transfer.
  • Validating with operando X-ray absorption spectroscopy (XAS) to track Li+^+ coordination changes .

Q. What mechanisms drive the compound’s degradation under high-voltage cycling, and how can they be mitigated?

  • Methodological Answer : Degradation may involve borate ligand dissociation or dioxolane ring opening. Investigate via:

  • Post-cycling X-ray photoelectron spectroscopy (XPS) to identify surface species (e.g., LiF, B-O breakdown products).
  • In situ Raman spectroscopy to monitor bond vibrations during cycling.
  • Mitigation strategies: Introduce stabilizing additives (e.g., fluoroethylene carbonate) or modify the dioxolane substituent to enhance ring stability .

Q. Can this compound act synergistically with other lithium salts or cathode materials to enhance ionic conductivity?

  • Methodological Answer : Design a combinatorial study:

  • Blend with LiTFSI or LiBOB and measure ionic conductivity via EIS.
  • Test compatibility with high-voltage cathodes (e.g., LiNi0.5_{0.5}Mn0.5_{0.5}O2_2) using galvanostatic cycling.
  • Use DFT to model interfacial interactions (e.g., Li+^+ desolvation energy at the cathode-electrolyte interface) .

Methodological Challenges and Solutions

Q. How to address air sensitivity during synthesis and handling?

  • Solution : Perform reactions in anhydrous, oxygen-free conditions (glovebox with <0.1 ppm H2_2O/O2_2). Use Schlenk-line techniques for purification. Store under inert gas with molecular sieves .

Q. What strategies optimize the compound’s solubility in non-aqueous electrolytes?

  • Solution : Modify the triisopropoxyborate group with fluorinated alkyl chains to enhance solubility in carbonate-based solvents. Validate via Hansen solubility parameters and dynamic light scattering (DLS) to prevent aggregation .

Critical Research Gaps

  • Lack of experimental Li+^+ transference number data : Use Bruce-Vincent method or pulsed-field gradient NMR to quantify Li+^+ mobility .
  • Limited understanding of solid-electrolyte interphase (SEI) formation : Employ cryo-TEM and ToF-SIMS to analyze SEI composition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate
Reactant of Route 2
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.